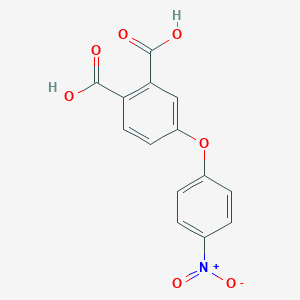
4-(4-Nitrophenoxy)phthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrophenoxy)phthalic acid (NPPA) is a chemical compound that has been extensively studied for its potential applications in scientific research. NPPA is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetone. In
作用機序
The mechanism of action of 4-(4-Nitrophenoxy)phthalic acid is not fully understood, but it is believed to involve the formation of hydrogen bonds with target molecules. 4-(4-Nitrophenoxy)phthalic acid has been shown to bind to proteins and nucleic acids, and to induce conformational changes in these molecules. This property makes 4-(4-Nitrophenoxy)phthalic acid a useful tool for studying protein-protein interactions, protein-ligand interactions, and nucleic acid structure and function.
生化学的および生理学的効果
4-(4-Nitrophenoxy)phthalic acid has been shown to have a range of biochemical and physiological effects, depending on the target molecule and concentration used. 4-(4-Nitrophenoxy)phthalic acid has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, and to induce apoptosis in cancer cells. 4-(4-Nitrophenoxy)phthalic acid has also been shown to affect the structure and function of DNA, RNA, and proteins, leading to changes in gene expression and cell signaling pathways.
実験室実験の利点と制限
One advantage of using 4-(4-Nitrophenoxy)phthalic acid in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. 4-(4-Nitrophenoxy)phthalic acid is also relatively stable under a range of conditions, making it a useful tool for long-term studies. However, 4-(4-Nitrophenoxy)phthalic acid can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
将来の方向性
There are many potential future directions for research on 4-(4-Nitrophenoxy)phthalic acid. One area of interest is the development of 4-(4-Nitrophenoxy)phthalic acid-based sensors for detecting biomolecules in complex biological systems. Another area of interest is the use of 4-(4-Nitrophenoxy)phthalic acid as a building block for the synthesis of novel compounds with potential therapeutic applications. Finally, further studies are needed to fully understand the mechanism of action of 4-(4-Nitrophenoxy)phthalic acid and its effects on biological systems.
合成法
The synthesis of 4-(4-Nitrophenoxy)phthalic acid involves the reaction of 4-nitrophenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using recrystallization techniques. The yield of 4-(4-Nitrophenoxy)phthalic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
科学的研究の応用
4-(4-Nitrophenoxy)phthalic acid has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, as a pH sensor in biological systems, and as a precursor for the synthesis of other compounds. 4-(4-Nitrophenoxy)phthalic acid has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with certain drugs.
特性
CAS番号 |
26190-11-4 |
|---|---|
製品名 |
4-(4-Nitrophenoxy)phthalic acid |
分子式 |
C14H9NO7 |
分子量 |
303.22 g/mol |
IUPAC名 |
4-(4-nitrophenoxy)phthalic acid |
InChI |
InChI=1S/C14H9NO7/c16-13(17)11-6-5-10(7-12(11)14(18)19)22-9-3-1-8(2-4-9)15(20)21/h1-7H,(H,16,17)(H,18,19) |
InChIキー |
USFYQEDSCKKGPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



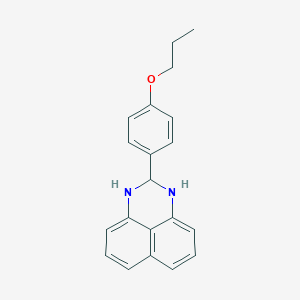
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
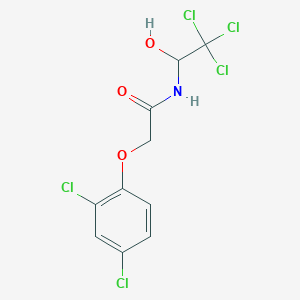
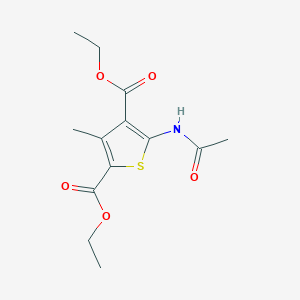
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
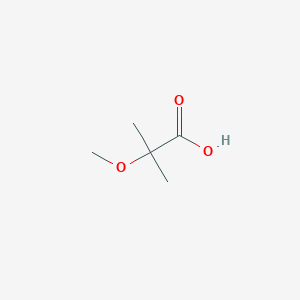
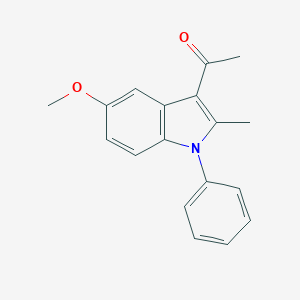

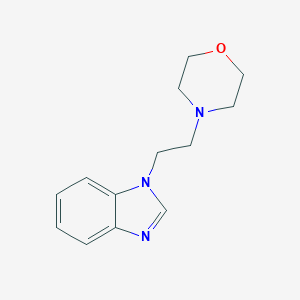
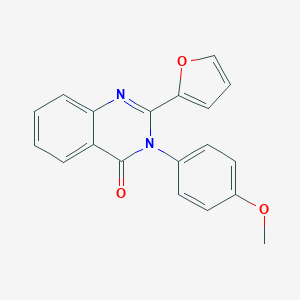
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
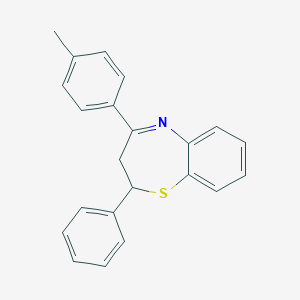
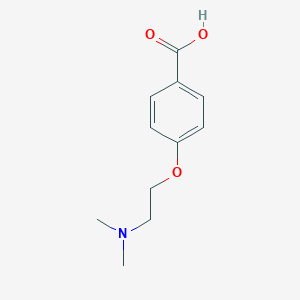
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)